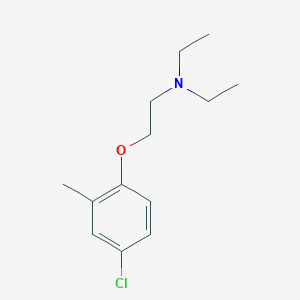
N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea, commonly known as NPPU, is a chemical compound used in scientific research. It belongs to the class of urea derivatives and has a molecular weight of 367.38 g/mol. NPPU is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Wirkmechanismus
NPPU acts as a competitive antagonist of TRP channels by binding to the channel pore and blocking the influx of ions. This leads to a decrease in the activity of TRP channels and a reduction in the physiological responses mediated by these channels.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, NPPU has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. In vascular smooth muscle cells, NPPU has been shown to inhibit the contraction induced by various stimuli such as acetylcholine and histamine. In animal models, NPPU has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
NPPU has several advantages as a tool for scientific research. It is a potent and selective inhibitor of TRP channels, which makes it a valuable tool to study the function of these channels. It is also relatively easy to synthesize and has a high purity. However, NPPU has some limitations as well. It is sparingly soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of NPPU in scientific research. One direction is to study the role of TRP channels in various disease states such as chronic pain, inflammation, and cancer. Another direction is to develop more potent and selective TRP channel inhibitors based on the structure of NPPU. Finally, the use of NPPU in combination with other inhibitors or drugs may provide new insights into the function of TRP channels and their role in various physiological processes.
Synthesemethoden
NPPU can be synthesized by the reaction of 3-nitroaniline and 4-phenoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by recrystallization to obtain pure NPPU.
Wissenschaftliche Forschungsanwendungen
NPPU is widely used in scientific research as a tool to study the function of transient receptor potential (TRP) channels. TRP channels are a group of ion channels that are involved in various physiological processes such as pain sensation, thermoregulation, and taste perception. NPPU is a potent inhibitor of TRP channels and has been shown to selectively inhibit TRPV1, TRPV2, and TRPA1 channels.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-15-5-4-6-16(13-15)22(24)25)20-14-9-11-18(12-10-14)26-17-7-2-1-3-8-17/h1-13H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWUFNQPCYWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)

![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)
![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)


![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)